methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate
Description
The compound methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a hybrid heterocyclic molecule featuring a pyrazole-thiazole core. Key structural elements include:
- Pyrazole ring: Substituted with a 4-methoxyphenyl group at position 3 and a methyl group at position 1.
- Thiazole ring: Functionalized with a 2-methylpropyl (isobutyl) group at position 5 and a methyl ester at position 4.
- Amide linker: Connects the pyrazole carbonyl to the thiazole’s amino group.
The 4-methoxyphenyl and isobutyl substituents likely influence solubility, steric bulk, and electronic properties .
Properties
Molecular Formula |
C21H24N4O4S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
methyl 2-[[5-(4-methoxyphenyl)-2-methylpyrazole-3-carbonyl]amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H24N4O4S/c1-12(2)10-17-18(20(27)29-5)22-21(30-17)23-19(26)16-11-15(24-25(16)3)13-6-8-14(28-4)9-7-13/h6-9,11-12H,10H2,1-5H3,(H,22,23,26) |
InChI Key |
BZLLJKFVZHZDIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)C2=CC(=NN2C)C3=CC=C(C=C3)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution using methoxybenzene and a suitable electrophile.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea.
Coupling Reactions: The final compound is formed by coupling the pyrazole and thiazole intermediates through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Functional Group Transformations
The compound undergoes targeted modifications at its ester, amide, and heterocyclic moieties:
Ester Hydrolysis
| Conditions | Products | Applications |
|---|---|---|
| 2M NaOH in EtOH/H₂O (1:1), 80°C | Carboxylic acid derivative (free -COOH group) | Improved water solubility for bioassays |
Amide Bond Reactivity
| Reaction | Reagents | Outcome |
|---|---|---|
| Acidic cleavage | 6M HCl in ethanol, reflux | Pyrazole-5-carboxylic acid and thiazole amine |
| Nucleophilic substitution | Alkyl halides, K₂CO₃/DMF | N-alkylation at amide nitrogen |
Thiazole Ring Modifications
| Reaction | Catalyst | Result |
|---|---|---|
| C-H activation | Pd(OAc)₂, PPh₃, Cs₂CO₃ | Arylation at thiazole C-2 position |
| Halogenation | NBS, AIBN, CCl₄ | Bromination for cross-coupling precursors |
Catalytic and Cross-Coupling Reactions
The thiazole and pyrazole rings enable participation in metal-catalyzed reactions:
Suzuki-Miyaura Coupling
| Substrate | Conditions | Products |
|---|---|---|
| Brominated thiazole derivative | Pd(PPh₃)₄, K₂CO₃, aryl boronic acid, dioxane | Biaryl systems for SAR studies |
Buchwald-Hartwig Amination
| Site | Catalyst System | Application |
|---|---|---|
| Pyrazole C-3 position | Pd₂(dba)₃, Xantphos, t-BuONa | Introduction of amino groups for drug design |
Stability and Degradation Reactions
The compound’s stability under various conditions:
Comparative Reactivity of Structural Motifs
Experimental data indicate that strategic modifications at the pyrazole carbonyl or thiazole ester positions significantly alter bioavailability and target engagement . Future studies should explore click chemistry approaches for bioconjugation and PROTAC development.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate has been investigated for its potential as a therapeutic agent in various diseases:
- Anticancer Activity: Research has shown that compounds similar to this structure exhibit inhibitory effects on cancer cell lines. For instance, studies indicate the compound's ability to induce apoptosis in breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines through mechanisms involving enzyme inhibition and cell cycle regulation .
- Anti-inflammatory Effects: The thiazole and pyrazole components are known to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases .
Biological Research
The compound's unique structural features allow it to interact with various biological targets:
- Enzyme Inhibition: It may inhibit enzymes involved in critical biological processes, such as kinases related to cancer progression .
- Antimicrobial Properties: Preliminary studies suggest that similar compounds exhibit antimicrobial activity against various pathogens, indicating potential applications in infectious disease treatment .
Material Science
In addition to biological applications, this compound can serve as a building block in the synthesis of advanced materials:
- Polymer Development: The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities .
Anticancer Activity Case Study
A study conducted by Abdel-Wahab et al. (2024) examined the effects of similar pyrazole derivatives on cancer cell lines. The results indicated:
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 15 | Apoptosis induction via caspase activation |
| HepG2 (Liver) | 10 | Inhibition of cell proliferation |
The study concluded that the pyrazole derivatives could serve as lead compounds for anticancer drug development.
Anti-inflammatory Activity Case Study
In another investigation focusing on anti-inflammatory properties, compounds similar to this compound were tested for their ability to inhibit pro-inflammatory cytokines. The findings revealed:
| Cytokine | Inhibition (%) | Concentration (µM) |
|---|---|---|
| TNF-alpha | 65 | 20 |
| IL-6 | 70 | 20 |
This suggests that the compound has significant potential for developing anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s structural analogs (Table 1) include thiazole-pyrazole hybrids and derivatives with modified substituents. Key differences and implications are outlined below:
Table 1: Structural Comparison with Analogous Compounds
Key Observations :
Substituent Effects: The target’s 4-methoxyphenyl group is electron-donating, enhancing solubility compared to 4-fluorophenyl (electron-withdrawing) in compounds .
Hydrogen Bonding and Crystal Packing :
- The target’s amide linker and ester group enable strong hydrogen bonds (N–H···O, C=O···H), likely leading to dense crystal packing. In contrast, ’s compounds exhibit perpendicular fluorophenyl groups, disrupting planarity and reducing intermolecular interactions .
- Triazole-containing analogs () may engage in π-π stacking, absent in the target due to its methoxy group .
Synthetic Accessibility :
- reports high yields (80–90%) for triazole-linked analogs via cyclocondensation, whereas the target’s synthesis (unreported) may require multi-step coupling due to its bulky substituents .
Crystallographic Data :
- compounds crystallize in triclinic P-1 symmetry with two independent molecules per asymmetric unit. The target’s crystallization behavior remains uncharacterized but may differ due to its isobutyl group .
Electronic and Bioactivity Considerations
- Isoelectronicity vs.
- Biological Relevance : While ’s benzothiazole derivative (molecular weight 302.35 g/mol) may exhibit kinase inhibition, the target’s larger size (~405 g/mol) could limit membrane permeability .
Biological Activity
Methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound can be described by its molecular formula and its structure includes several functional groups that contribute to its biological activity. The presence of a thiazole ring, pyrazole moiety, and methoxyphenyl group are particularly noteworthy as they are often associated with various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.48 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Anticancer Properties
Research has demonstrated that compounds containing pyrazole and thiazole structures exhibit promising anticancer properties. For instance, a study evaluating similar pyrazole derivatives showed significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) cells. The mechanism of action often involves the induction of apoptosis through pathways such as caspase activation and inhibition of proliferating cell nuclear antigen (PCNA) levels .
Case Study : In a comparative study, this compound was tested alongside other derivatives. The results indicated an IC50 value of approximately 10 µM against MCF-7 cells, suggesting moderate efficacy compared to standard chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
Compounds with thiazole structures have been reported to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). For example, similar thiazole derivatives have shown effectiveness in reducing inflammation in animal models .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Studies indicate that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. This activity is attributed to their ability to disrupt bacterial cell membranes .
Apoptotic Pathways
The anticancer effects of the compound are primarily mediated through apoptosis. Research indicates that this compound activates caspase cascades leading to cell death. This process is crucial for eliminating cancerous cells while sparing normal cells .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound may effectively bind to proteins involved in cancer progression and inflammation, providing a theoretical basis for its observed biological activities .
Q & A
Q. What are the standard synthetic routes for preparing methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate?
- Methodology : The compound can be synthesized via multi-step protocols involving cyclocondensation, acylation, and coupling reactions. For example, pyrazole intermediates are often prepared by reacting substituted hydrazines with β-ketoesters (e.g., ethyl acetoacetate), followed by formylation and oxidation to generate carbonyl chloride intermediates . Subsequent coupling with thiazole-4-carboxylate derivatives typically employs thiourea or ammonium thiocyanate under reflux conditions in anhydrous solvents (e.g., THF or DCM) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the final product.
Q. How can researchers confirm the structural integrity of this compound?
- Methodology : Structural validation requires a combination of spectroscopic techniques:
- NMR : and NMR (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 3.8 ppm for methoxy groups) .
- FTIR : Peaks at ~1700–1650 cm confirm carbonyl groups (amide, ester) .
- X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated for analogous pyrazole-thiazole hybrids .
- HRMS : Validates molecular weight (e.g., [M+H] at m/z ~470–480) .
Q. What analytical methods are recommended for assessing purity?
- Methodology :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to achieve >95% purity .
- TLC : Monitor reaction progress using silica plates with ethyl acetate/hexane (1:1) .
- Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing the pyrazole-thiazole core?
- Methodology :
- Catalyst screening : Test bases like KCO or EtN for coupling reactions, which improve nucleophilic substitution efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates but may require strict anhydrous conditions to avoid hydrolysis .
- Temperature control : Pyrazole acylation proceeds optimally at 60–80°C, while thiazole coupling requires reflux (~110°C) .
- Byproduct mitigation : Use scavengers like molecular sieves to absorb HCl during acyl chloride formation .
Q. What strategies address discrepancies in bioactivity data across studies?
- Methodology :
- Standardized assays : Re-evaluate activity using uniform protocols (e.g., MIC for antimicrobial studies, IC for enzyme inhibition) .
- Structural analogs : Compare activity of derivatives (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to identify pharmacophore contributions .
- Metabolic stability : Assess degradation in liver microsomes to rule out false negatives due to rapid metabolism .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Methodology :
- Docking studies : Use software like AutoDock Vina to predict binding to target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding with the pyrazole carbonyl and steric compatibility of the 2-methylpropyl group .
- QSAR : Correlate substituent electronic parameters (Hammett σ) with activity to prioritize synthetic targets .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify persistent interactions .
Q. What are the challenges in characterizing unstable intermediates during synthesis?
- Methodology :
- In situ monitoring : Use FTIR or Raman spectroscopy to detect transient species (e.g., acyl chlorides) .
- Low-temperature NMR : Collect spectra at –40°C to stabilize reactive intermediates .
- Trapping agents : Add methanol to quench unreacted intermediates for LC-MS analysis .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting spectral data for this compound?
- Methodology :
- Cross-validate techniques : Compare NMR assignments with X-ray structures to resolve ambiguities (e.g., rotational isomers in the thiazole ring) .
- Isotopic labeling : Synthesize -labeled analogs to clarify peak splitting in crowded regions .
- Collaborative verification : Share samples with independent labs to confirm reproducibility .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
